dibutyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate
Description
Key Functional Groups:
| Functional Group | Position | Role in Molecular Properties |
|---|---|---|
| Chromene core | Backbone | Provides planar aromaticity and π-conjugation |
| Phenyl group | C2 | Enhances hydrophobicity and steric bulk |
| Ketone | C4 | Participates in hydrogen bonding and redox reactions |
| Ester groups | C5, C7 | Improve solubility in organic solvents |
| Butyl chains | Ester termini | Modulate lipophilicity and molecular flexibility |
The ester linkages at C5 and C7 introduce asymmetry, while the butyl groups contribute to the compound’s amphiphilic character. Density functional theory (DFT) calculations suggest that the phenyl group at C2 and the ketone at C4 create a conjugated system, stabilizing the molecule through resonance.
Properties
Molecular Formula |
C27H30O8 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
butyl 2-[5-(2-butoxy-2-oxoethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C27H30O8/c1-3-5-12-31-25(29)17-33-20-14-23(34-18-26(30)32-13-6-4-2)27-21(28)16-22(35-24(27)15-20)19-10-8-7-9-11-19/h7-11,14-16H,3-6,12-13,17-18H2,1-2H3 |
InChI Key |
USAPTQUCBABIFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C(=C1)OCC(=O)OCCCC)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Chromene Core Formation
The chromene core serves as the foundational structure for this compound. A widely reported method involves the condensation of 4-hydroxycoumarin with 4-ethoxybenzaldehyde and ethyl cyanoacetate in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst . The reaction proceeds under reflux in ethanol, typically for 2–3 hours, yielding a chromene intermediate with a phenyl substituent at the 4-position. Key steps include:
-
Nucleophilic Attack : The enolate form of ethyl cyanoacetate attacks the aldehyde group of 4-ethoxybenzaldehyde, forming a Knoevenagel adduct.
-
Cyclization : The adduct reacts with 4-hydroxycoumarin, leading to the formation of the chromene ring via intramolecular esterification .
-
Precipitation : The product precipitates upon cooling and is washed with ice-cold ethanol to remove unreacted starting materials .
This method achieves moderate yields (60–70%) but requires optimization to minimize side products such as uncyclized intermediates.
The introduction of bis(oxy)diacetate groups at the 5- and 7-positions of the chromene core is critical for functionalizing the compound. Williamson ether synthesis is the most common approach, utilizing ethyl chloroacetate as the etherifying agent . The process involves:
-
Deprotonation : The hydroxyl groups at the 5- and 7-positions of the chromene intermediate are deprotonated using a base such as potassium carbonate (K₂CO₃) .
-
Ether Bond Formation : Ethyl chloroacetate reacts with the deprotonated chromene, forming ether linkages. The reaction is conducted in dimethylformamide (DMF) at 60–80°C for 12–24 hours .
-
Workup : The mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is washed with sodium bicarbonate to neutralize excess acid .
This step typically achieves a yield of 65–75%, with purity dependent on rigorous washing to remove residual salts.
Transesterification to Butyl Esters
The final step involves converting the ethyl esters of the diacetate groups to butyl esters. Transesterification with butanol in the presence of dibutyltin oxide as a catalyst is a well-documented method . The procedure includes:
-
Reflux Conditions : A mixture of the ethyl ester intermediate, excess butanol, and dibutyltin oxide is refluxed at 120°C for 6–8 hours .
-
Catalytic Mechanism : Dibutyltin oxide facilitates the nucleophilic attack of butanol on the ester carbonyl, displacing the ethoxy group .
-
Purification : The product is isolated via vacuum distillation to remove butanol and subjected to column chromatography using ethyl acetate/hexane (1:1) as the eluent .
This step is highly efficient, with yields exceeding 90% under optimized conditions .
Purification and Crystallization Strategies
Purification is critical due to the compound’s tendency to form polymorphs. Two primary methods are employed:
-
Crystallization from Dichloromethane :
-
Column Chromatography :
Comparative Analysis of Synthetic Methods
The transesterification step is the most efficient, while etherification requires extensive purification.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Dibutyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dibutyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Acid: 2,2'-[(4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetic Acid (CAS 37470-13-6)
- Molecular Formula : C19H14O8
- Key Differences : The absence of ester groups results in higher polarity and hydrogen-bonding capacity.
- Properties : Lower lipophilicity (logP ≈ 1.2) compared to ester derivatives. The carboxylic acid groups enable salt formation, enhancing aqueous solubility .
Dimethyl 2,2'-[(4-Oxo-2-phenyl-4H-chromene-5,7-diyl)dioxy]diacetate
- Molecular Formula : C21H18O8
- Key Differences : Methyl ester substituents reduce steric hindrance compared to tert-butyl groups.
- Crystallography : Exists in two polymorphs. The "more densely packed" form (space group P1̄) exhibits shorter intermolecular C–H···O interactions (2.54–2.58 Å), while the "less dense" polymorph (space group P21/c) shows weaker packing due to larger voids .
2,2'-[(4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)
- Molecular Formula : C23H24N2O6
- Applications : Amide derivatives are often explored for biological activity due to enhanced metabolic stability compared to esters .
5,7-Bis(2-hydroxyethoxy)-2-phenyl-4H-chromen-4-one
- Molecular Formula : C19H18O6
- Key Differences : Hydroxyethoxy substituents promote hydrogen bonding, leading to higher melting points (≈250°C) and solubility in polar solvents like DMSO .
Comparative Data Table
Key Research Findings
Crystallographic Behavior
- The tert-butyl groups in the target compound induce steric hindrance, reducing crystal packing density compared to methyl esters. This results in lower melting points and higher solubility in non-polar solvents .
- Polymorphism in dimethyl esters highlights the role of substituent size in dictating molecular arrangement and material properties .
Biological Activity
Dibutyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate is a chromene derivative that has garnered attention for its potential biological activities. This compound features a chromene backbone, characterized by a fused benzopyran structure, which includes two ester functionalities derived from acetic acid and dibutyl groups that enhance solubility and possibly influence biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
This compound can be represented as follows:
This molecular formula indicates a molecular weight of approximately 398.44 g/mol. The presence of the dibutyl groups increases its lipophilicity, which may enhance its absorption and distribution in biological systems.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dimethyl 2,2'–[(4–oxo–2–phenyl–4H–chromene–5,7–diyl)dioxy]diacetate | Dimethyl Structure | Lacks butyl groups; may have different solubility and bioactivity profiles. |
| Ethyl 2,2'–[(4–oxo–2–phenyl–4H–chromene–5,7–diyl)dioxy]diacetate | Ethyl Structure | Shorter alkyl chain compared to dibutyl; potentially lower lipophilicity. |
| Propylene glycol derivative of chromene | Propylene Structure | Contains a propylene glycol moiety; different pharmacokinetics. |
The structural modifications in dibutyl derivatives suggest enhanced biological activity due to improved solubility and membrane permeability compared to other derivatives.
Antioxidant Properties
Chromene derivatives are known for their antioxidant capabilities. Studies indicate that this compound exhibits significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases.
Anticancer Activity
Research has shown that compounds with similar chromene structures possess anticancer properties. For instance:
-
Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induces apoptosis in a concentration-dependent manner. Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with this compound.
- Example Data :
- Concentration : 40 μg/ml
- Apoptotic Induction : Significant increase in early and late apoptotic cells compared to control groups.
- Example Data :
The mechanism underlying the biological activity of this compound likely involves the modulation of signaling pathways related to cell survival and proliferation. The compound may interact with key molecular targets involved in apoptosis and oxidative stress response.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals in a dose-dependent manner.
Study 2: Anticancer Efficacy
In another study involving human lung cancer cells (NCI-H1299), treatment with this compound resulted in significant growth inhibition after 72 hours of exposure. The IC50 value was determined to be around 30 μg/ml.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
